1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol
Description
Properties
CAS No. |
105271-55-4 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H17NO/c1-13-9-12(14)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,13-14H,4,6,8-9H2,1H3 |
InChI Key |
JKCHJFFFSNOWEI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCC2=CC=CC=C21)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Tetralone Derivatives
A widely employed strategy involves the reductive amination of 1-tetralone precursors. In this approach, 1-tetralone is condensed with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds via imine intermediate formation, followed by reduction to yield the methylaminomethyl moiety. For example:
$$
\text{1-Tetralone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol}
$$
Key advantages include moderate yields (60–75%) and compatibility with aqueous conditions. However, competing side reactions, such as over-reduction of the ketone, necessitate careful stoichiometric control.
Mannich Reaction for Concurrent Functionalization
The Mannich reaction enables simultaneous introduction of the hydroxyl and methylaminomethyl groups. Using 1,2,3,4-tetrahydronaphthalene as the substrate, formaldehyde, and methylamine hydrochloride under acidic conditions generates the target compound:
$$
\text{Tetrahydronaphthalene} + \text{HCHO} + \text{CH}3\text{NH}2\cdot\text{HCl} \xrightarrow{\text{H}^+} \text{Product}
$$
This one-pot method simplifies purification but requires stringent pH control (optimal pH 4–5) to minimize polymerization byproducts. Yields typically range from 50% to 65%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing charged intermediates. For instance, coupling reactions using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF at 25°C achieve yields up to 87%. Elevated temperatures (40–50°C) accelerate imine formation but risk decomposition of heat-sensitive intermediates.
Catalytic Enhancements
The addition of diisopropylethylamine (DIPEA) as a base improves nucleophilicity in amidation reactions, while HOBt (1-hydroxybenzotriazole) suppresses racemization. Catalytic hydrogenation using Pd/C under 30 psi H₂ selectively reduces nitro groups without affecting the hydroxyl functionality.
Purification and Analytical Characterization
Chromatographic Techniques
Flash chromatography on silica gel with ethyl acetate/hexane gradients (1:1 to 3:1) effectively isolates the product from unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) confirms purity >99%.
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 7.06–7.19 (m, aromatic protons), 5.11–5.25 (br s, OH), 3.00–3.31 (m, CH₂NHCH₃).
- LCMS (APCI+) : m/z 191.27 [M+H]⁺.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 60–75 | 95–98 | Mild conditions, scalability | Over-reduction side reactions |
| Mannich Reaction | 50–65 | 90–95 | One-pot synthesis | pH sensitivity, byproduct formation |
| HBTU-Mediated Coupling | 80–87 | >99 | High efficiency, low racemization | Cost of reagents, solvent disposal |
Industrial-Scale Considerations
For bulk production, continuous-flow reactors minimize thermal gradients and improve reproducibility. Solvent recovery systems (e.g., rotary evaporation followed by molecular sieves) reduce waste generation. Regulatory compliance mandates rigorous testing for residual solvents (e.g., DMF < 890 ppm) per ICH Q3C guidelines.
Emerging Methodologies
Recent advances include enzymatic catalysis using transaminases for stereoselective synthesis of chiral intermediates. Immobilized enzymes on mesoporous silica supports enhance reusability and reduce costs.
Chemical Reactions Analysis
1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets in biological systems. It may act on specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural uniqueness of 1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol lies in its methylaminomethyl group, which distinguishes it from other tetrahydronaphthalenol derivatives. Key comparisons include:
- 1,2,3,4-Tetrahydronaphthalen-1-ol (): Lacks the methylaminomethyl group. NMR studies show diastereomer formation upon coordination to nickel complexes, highlighting stereochemical sensitivity .
- 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (): Features a methyl group instead of methylaminomethyl. With a molecular weight of 162.23 g/mol, it is less polar and may exhibit higher volatility .
- 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol () : A bulky biphenyl substituent increases steric hindrance, likely affecting binding affinity in coordination chemistry or biological targets .
Table 1: Structural Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | -OH, -(CH2)N(CH3) | C12H17NO | 191.27 | Not provided |
| 1,2,3,4-Tetrahydronaphthalen-1-ol | -OH | C10H12O | 148.20 | Not provided |
| 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | -OH, -OCH3 | C11H14O2 | 178.23 | 61982-91-0 |
| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | -OH, -CH3 | C11H14O | 162.23 | 14944-28-6 |
Physicochemical Properties
- Solubility: The hydroxyl group in this compound enhances polarity compared to methoxy or methyl-substituted analogs. This may improve aqueous solubility but complicate organic-phase extraction.
- Spectral Data : Diastereomer separation observed in NMR for 1,2,3,4-tetrahydronaphthalen-1-ol () suggests similar stereochemical complexity in the target compound .
- Thermal Stability : Derivatives like 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol () with simpler substituents may exhibit higher volatility, as indicated by lower molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
